molecular formula C19H20ClN5O3S B12130992 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12130992
M. Wt: 433.9 g/mol
InChI Key: MWIBNRGUYUXGCQ-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
    • A 1,2,4-triazole ring (with an amino group at position 4 and a thioether group at position 5).
    • A 3-methoxyphenyl group.
    • An acetamide moiety (with a chloro and a methoxy group).
  • This compound belongs to the class of heterocyclic organic molecules.
  • It has potential applications in various fields due to its unique structure.
  • Preparation Methods

    • One common method to synthesize this compound involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketones with sodium cyanide, followed by heating to form the corresponding triazole derivatives. Acid hydrolysis then yields the final product.
    • Industrial production methods may vary, but this synthetic route provides a starting point.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: It may be oxidized under appropriate conditions.

        Reduction: Reduction reactions can modify its functional groups.

        Substitution: Substituents can be added or replaced.

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: It could serve as a building block for more complex molecules.

      Biology: Investigate its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Explore its potential as a drug candidate (e.g., antifungal, antibacterial).

      Industry: Consider applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate the exact pathways.
  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C19H20ClN5O3S

    Molecular Weight

    433.9 g/mol

    IUPAC Name

    2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

    InChI

    InChI=1S/C19H20ClN5O3S/c1-11-7-15(16(28-3)9-14(11)20)22-17(26)10-29-19-24-23-18(25(19)21)12-5-4-6-13(8-12)27-2/h4-9H,10,21H2,1-3H3,(H,22,26)

    InChI Key

    MWIBNRGUYUXGCQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

    Origin of Product

    United States

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